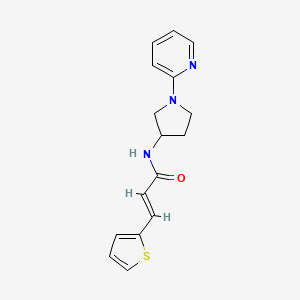

(E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is an acrylamide derivative featuring a pyridinyl-pyrrolidinyl substituent on the amide nitrogen and a thiophene ring conjugated to the α,β-unsaturated carbonyl group. This structural motif is associated with diverse biological activities, including modulation of nicotinic acetylcholine receptors (nAChRs) and kinase inhibition .

Properties

IUPAC Name |

(E)-N-(1-pyridin-2-ylpyrrolidin-3-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-16(7-6-14-4-3-11-21-14)18-13-8-10-19(12-13)15-5-1-2-9-17-15/h1-7,9,11,13H,8,10,12H2,(H,18,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGAQEDZUPDWQB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C=CC2=CC=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1NC(=O)/C=C/C2=CC=CS2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine and thiophene rings through a series of coupling reactions. The final step often involves the formation of the acrylamide moiety through an amide coupling reaction under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the double bonds or reduce specific functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Furan: Replacement of thiophene with furan (DM490) reduces α7 nAChR-mediated antinociception, indicating the critical role of sulfur in receptor interaction .

- Heterocyclic Variations : Pyridinyl-pyrrolidinyl groups (target compound) may enhance blood-brain barrier penetration compared to p-tolyl (DM497) or chlorophenyl substituents .

- Kinase Selectivity: Dimethoxyphenyl and imidazole-pyridinyl groups in Compound 17 confer dual CK1δ/p38α MAPK inhibition, whereas cyano and pyrimidine substituents () target CDK7 .

Pharmacological and Therapeutic Comparisons

Antinociceptive Activity :

Kinase Inhibition :

- Compound 17 : Dual inhibition of CK1δ (IC₅₀ = 4 nM) and p38α MAPK (IC₅₀ = 19 nM) highlights the impact of methoxy and sulfanyl groups on selectivity .

- CDK7 Inhibitors (): The cyano and pyrimidine substituents in the thiophene-acrylamide analog suggest improved kinase isoform specificity for cancer therapy .

Antibacterial Activity :

- Halogenated Derivatives : Chlorophenyl-thiophene acrylamides () show superior antibacterial activity over methyl or methoxy variants, suggesting halogenation enhances membrane permeability .

Biological Activity

(E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring, a pyrrolidine moiety, and a thiophene group, which contribute to its unique pharmacological properties. The synthesis typically involves the reaction of pyridine derivatives with pyrrolidine and thiophene-based acrylamide under specific conditions, often utilizing coupling agents or catalysts to enhance yield and purity.

Synthetic Route Example

A common synthetic route includes:

- Starting Materials : Pyridine derivatives, pyrrolidine, and thiophene-based acrylamide.

- Reaction Conditions : Reflux in a suitable solvent (e.g., toluene) with the addition of iodine as a catalyst.

- Yield Optimization : Adjusting molar ratios and reaction times to maximize product yield.

Biological Activity Overview

The biological activity of (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide has been explored in various studies, revealing its potential as an anticancer agent, anti-inflammatory compound, and more.

-

Anticancer Activity :

- Inhibition of cell proliferation in various cancer cell lines (e.g., HepG2, HT29).

- Induction of apoptosis through caspase activation pathways.

- Interaction with specific protein kinases involved in cancer progression.

-

Anti-inflammatory Effects :

- Modulation of cytokine release.

- Inhibition of cyclooxygenase (COX) enzymes.

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of the compound on HepG2 liver cancer cells using an MTT assay. The results indicated that at concentrations of 100 µg/mL and 200 µg/mL, the compound exhibited significant cytotoxicity compared to control groups. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

| Concentration (µg/mL) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |

|---|---|---|

| 0 | 100 | Baseline |

| 100 | 45 | Increased |

| 200 | 20 | Significantly increased |

Case Study 2: Anti-inflammatory Activity

In another study, the compound was tested for its ability to inhibit COX enzymes in vitro. The results showed a dose-dependent inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory diseases.

| Concentration (µM) | COX-2 Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 30 |

| 50 | 70 |

Comparative Analysis with Similar Compounds

The biological activity of (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide can be compared with other pyridine and thiophene derivatives known for similar activities:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| Compound A (Pyridine derivative) | Moderate | High |

| Compound B (Thiazole derivative) | High | Moderate |

| (E)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.